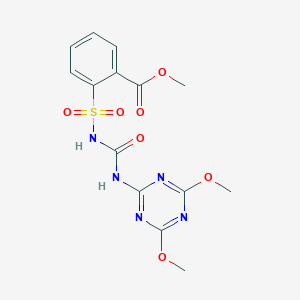
Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate
説明
Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate is a compound that is likely to be synthesized from reactions involving carboxylic acids and triazine derivatives. The compound's structure suggests it contains a benzoate group, which is a benzene ring with a carboxylate ester function, and a triazine moiety, which is a six-membered ring with three nitrogen atoms and two methoxy groups. The triazine ring is known for its applications in various chemical reactions due to its reactivity and stability.
Synthesis Analysis
The synthesis of related triazine compounds has been demonstrated in the literature. For instance, 4,6-dimethoxy-1,3,5-triazine derivatives can be synthesized from activated forms of carboxylic acids using zinc dimethyl imidodicarbonimidate, as shown in the conversion of N-benzylpyroglutamic acids to triazines, which are potential antifungal products . Although the exact synthesis of methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which is a versatile scaffold in medicinal chemistry. The 4,6-dimethoxy-1,3,5-triazine ring, in particular, has been found to adopt a nearly planar structure with alternating C-N bond lengths in the crystal form . This planarity and the electronic properties of the triazine ring are crucial for its chemical reactivity.
Chemical Reactions Analysis
Triazine derivatives are known to participate in a variety of chemical reactions. For example, the synthesis of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid involves the reaction of a triazine-thion with an oxaziridine in THF solution, leading to a stable crystalline solid . This indicates that triazine compounds can be functionalized to introduce sulfenic acid groups, which may be relevant to the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives can be inferred from related compounds. For instance, the ionization constant (pKa) of 4,6-dimethoxy-1,3,5-triazine-2-sulfenic acid has been precisely determined, which is important for understanding the compound's behavior in different pH environments . The stability of the triazine ring and its derivatives, as well as their solubility and reactivity, are key factors that influence their applications in chemical synthesis and potential pharmaceutical use.
科学的研究の応用
Condensing Agent for Amide and Ester Formation
Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate, through related chemicals such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), has been identified as an efficient condensing agent for the formation of amides and esters. This process is facilitated by the coupling of carboxylic acids and amines or alcohols, yielding corresponding amides and esters with good efficiency under mild conditions. This method is practical for synthetic chemistry due to its operation under atmospheric conditions without the need for drying solvents, and byproducts are easily removable by extraction (Kunishima et al., 1999).
Sorption and Environmental Behavior
The sulfonylurea class, which includes compounds structurally related to methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate, demonstrates significant environmental interaction through sorption in soils. This affects their mobility and potential for leaching into groundwater. Studies have shown varying sorption capacities among sulfonylurea herbicides, influenced by soil pH and organic carbon content. These properties are crucial in assessing the environmental fate and transport of these chemicals (Azcarate et al., 2015).
Synthesis of 2-Oxazolines
The compound has been utilized in the synthesis of 2-oxazolines from carboxylic acids under mild conditions. This demonstrates its versatility as a reagent in organic synthesis, particularly in the generation of heterocyclic compounds which are of interest in various fields of chemical research (Bandgar & Pandit, 2003).
Degradation and Soil Side Effects
Research has explored the degradation behavior of sulfonylurea herbicides related to methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate in soil, highlighting their rapid degradation and minimal impact on soil microbial activities at concentrations used in agricultural practices. This suggests these compounds, when properly managed, pose a low risk to soil health (Dinelli et al., 1998).
Safety And Hazards
特性
IUPAC Name |
methyl 2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O7S/c1-24-10(20)8-6-4-5-7-9(8)27(22,23)19-12(21)15-11-16-13(25-2)18-14(17-11)26-3/h4-7H,1-3H3,(H2,15,16,17,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUGJARGQUTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225214 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
CAS RN |
74223-63-5 | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-((4,6-dimethoxy-1,3,5-triazin-2-yl)carbamoylsulfamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
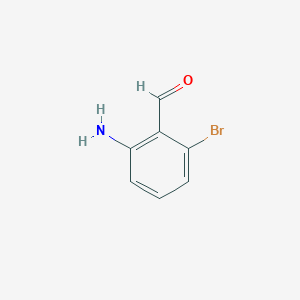
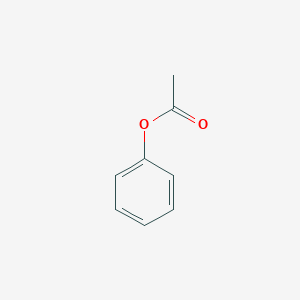
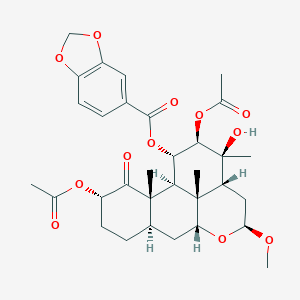
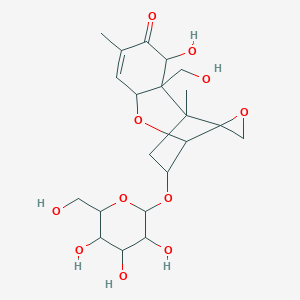
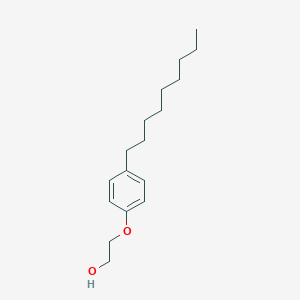
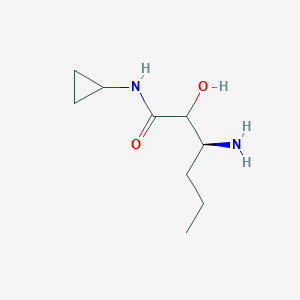
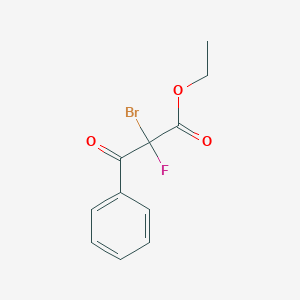
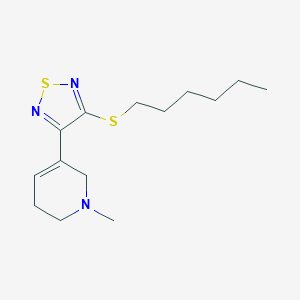


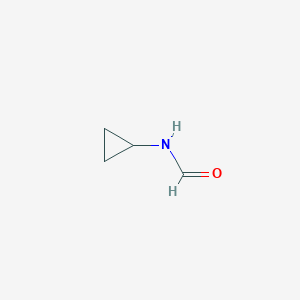
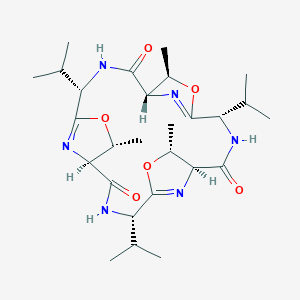
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)